molecular formula C22H20BrNO5 B5316050 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one CAS No. 617697-37-7

4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5316050
CAS No.: 617697-37-7
M. Wt: 458.3 g/mol
InChI Key: KQDCPOMHMGYSPE-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxyphenyl group, and a tetrahydrofuran-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

617697-37-7

Molecular Formula

C22H20BrNO5

Molecular Weight

458.3 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H20BrNO5/c23-15-8-6-13(7-9-15)20(26)18-19(14-3-1-4-16(25)11-14)24(22(28)21(18)27)12-17-5-2-10-29-17/h1,3-4,6-9,11,17,19,25-26H,2,5,10,12H2/b20-18-

InChI Key

KQDCPOMHMGYSPE-ZZEZOPTASA-N

SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC(=CC=C4)O

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromobenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Hydroxyphenyl Group: This step can involve a Suzuki coupling reaction, where a boronic acid derivative of hydroxyphenyl is coupled with the brominated pyrrole intermediate.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzoyl and hydroxyphenyl groups could play a role in binding to the target, while the pyrrole and tetrahydrofuran-2-ylmethyl groups could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of bromine.

    4-(4-Nitrobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and can participate in different types of chemical reactions, such as halogen bonding, which can be advantageous in certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.